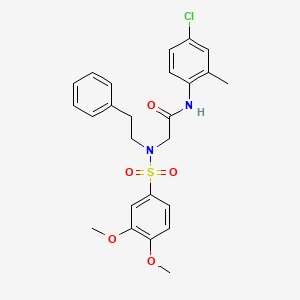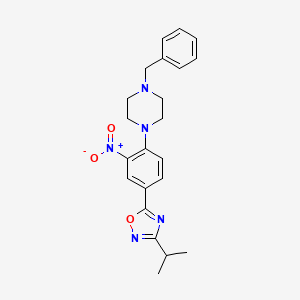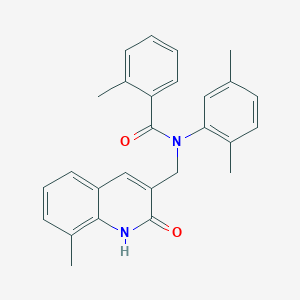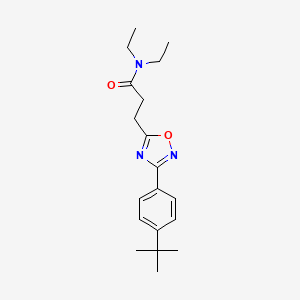
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylpropanamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells. The compound's anti-inflammatory and antimicrobial properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and to disrupt the integrity of bacterial cell walls, respectively.
Biochemical and Physiological Effects
Studies have shown that 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylpropanamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various bacterial strains and to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylpropanamide in lab experiments is its versatility. The compound can be easily modified to enhance its properties and to suit specific experimental needs. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for the research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylpropanamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential as a fluorescent probe for the detection of other biomolecules in biological systems. Additionally, further research is needed to optimize the synthesis method and to enhance the compound's solubility and bioavailability for better efficacy in various applications.
Synthesemethoden
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylpropanamide involves the reaction of tert-butyl 4-(2-amino-1,3-thiazol-4-yl)benzoate with ethyl 3-bromo propionate, followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained by reacting the intermediate with diethylamine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-diethylpropanamide has been extensively studied for its potential applications in various fields. In biomedical research, it has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.
Eigenschaften
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-6-22(7-2)17(23)13-12-16-20-18(21-24-16)14-8-10-15(11-9-14)19(3,4)5/h8-11H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOURSWMBWTTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

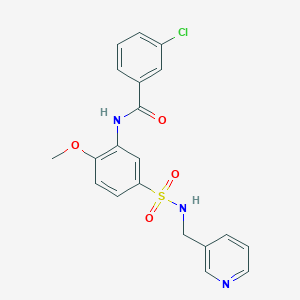


![1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide](/img/structure/B7706257.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706264.png)
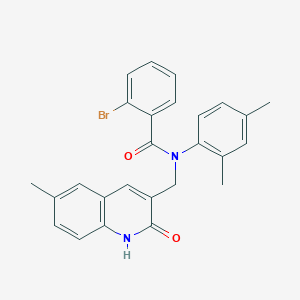
![N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706279.png)


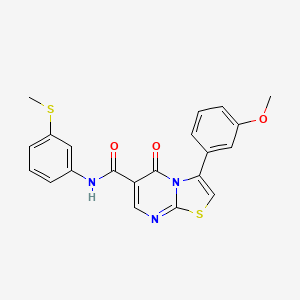
![3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706316.png)
